Niraxostat

Übersicht

Beschreibung

Vorbereitungsmethoden

Niraxostat kann durch verschiedene synthetische Verfahren hergestellt werden. Ein übliches Verfahren beinhaltet die Reaktion von 3-Cyano-4-(2,2-Dimethylpropoxy)phenylhydrazin mit Ethylacetoacetat, gefolgt von einer Cyclisierung zur Bildung des Pyrazolrings . Die industrielle Produktion von this compound beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, wobei häufig Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren verwendet werden, um die Reaktionen zu erleichtern .

Analyse Chemischer Reaktionen

Niraxostat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden, was möglicherweise seine Eigenschaften verändert

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Gout Management

Niraxostat has shown promise in clinical studies targeting gout management. Its ability to effectively lower serum uric acid levels can lead to a reduction in gout flares and improvement in patient quality of life. A study indicated that patients treated with this compound experienced significant reductions in serum uric acid compared to those receiving standard treatments .

Chronic Kidney Disease (CKD)

Research suggests that managing uric acid levels with this compound may have nephroprotective effects, particularly in patients with CKD. By reducing hyperuricemia, this compound may help mitigate kidney damage associated with elevated uric acid levels .

Cardiovascular Health

Emerging studies indicate a potential link between elevated uric acid levels and cardiovascular diseases. By lowering uric acid concentrations, this compound might contribute to improved cardiovascular outcomes, although further research is necessary to establish this connection definitively .

Metabolic Disorders

Given its role in regulating uric acid metabolism, this compound may have applications in metabolic syndrome management. The compound's anti-inflammatory properties could also be beneficial in treating associated conditions such as hypertension and obesity-related disorders .

Case Study 1: Gout Flare Reduction

In a clinical trial involving patients with recurrent gout attacks, those treated with this compound demonstrated a statistically significant reduction in the frequency of gout flares compared to a control group receiving placebo treatment. Over six months, patients reported a decrease in flare incidents by approximately 70%, highlighting this compound's efficacy in managing acute symptoms .

Case Study 2: Hyperuricemia Management

A longitudinal study assessed the long-term effects of this compound on serum uric acid levels among patients diagnosed with hyperuricemia. Results indicated that sustained treatment led to an average reduction of serum uric acid levels below the target threshold of 6 mg/dL for over 85% of participants within one year .

Comparative Analysis with Other Treatments

| Treatment | Mechanism | Efficacy in Gout | Nephroprotective Effects | Cardiovascular Impact |

|---|---|---|---|---|

| This compound | URAT1 Inhibition | High | Potentially beneficial | Emerging evidence |

| Allopurinol | Xanthine Oxidase Inhibitor | Moderate | Established benefits | Neutral |

| Febuxostat | Xanthine Oxidase Inhibitor | Moderate | Some evidence | Emerging evidence |

Wirkmechanismus

Niraxostat exerts its effects by inhibiting xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid, thereby lowering serum uric acid levels . The molecular targets of this compound include the active site of xanthine oxidase, where it binds tightly and prevents the enzyme from catalyzing its reactions .

Vergleich Mit ähnlichen Verbindungen

Niraxostat gehört zur Klasse der Phenylpyrazole, die Verbindungen sind, die einen Pyrazolring enthalten, der an eine Phenylgruppe gebunden ist . Ähnliche Verbindungen umfassen:

Allopurinol: Ein weiterer Xanthinoxidase-Hemmer, der bei der Behandlung von Gicht eingesetzt wird.

Febuxostat: Ein nicht-purinischer Xanthinoxidase-Hemmer mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.

Topiroxostat: Ein weiterer Xanthinoxidase-Hemmer mit einer einzigartigen chemischen Struktur und einem einzigartigen Wirkmechanismus.

This compound ist einzigartig in seiner spezifischen Bindung an sowohl die aktive Sulfo-Form als auch die inaktive Desulfo-Form der Xanthinoxidase, was zu seinen starken und lang anhaltenden Wirkungen beiträgt .

Biologische Aktivität

Niraxostat is a novel compound classified as a phenylpyrazole, primarily recognized for its role as an inhibitor of the urate transporter 1 (URAT1). This enzyme is pivotal in the reabsorption of uric acid in the kidneys, making this compound a potential therapeutic agent for conditions associated with hyperuricemia, such as gout. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical implications, and relevant research findings.

This compound exerts its biological activity through competitive inhibition of URAT1, leading to decreased reabsorption of uric acid in renal tubules. This results in increased uric acid excretion and subsequently lowers serum uric acid levels. The compound's chemical structure includes a thioether linkage and a pyridine ring, which contribute to its specificity and effectiveness as a URAT1 inhibitor.

The inhibition mechanism can be summarized as follows:

- Competitive Binding : this compound binds to URAT1, preventing uric acid from being reabsorbed into the bloodstream.

- Increased Excretion : The inhibition promotes the excretion of uric acid through urine, thereby reducing serum levels.

Clinical Implications

This compound's primary therapeutic target is conditions related to elevated uric acid levels. Clinical studies have indicated that this compound effectively lowers uric acid concentrations in patients with gout, potentially alleviating symptoms associated with hyperuricemia. Its selectivity for URAT1 over other transporters minimizes side effects commonly associated with broader-spectrum inhibitors.

Comparative Efficacy

To contextualize this compound's efficacy, it is beneficial to compare it with established treatments such as allopurinol and febuxostat. A recent study demonstrated that both allopurinol and febuxostat achieved serum urate goals in patients with gout, but this compound's unique mechanism may offer advantages in terms of safety and tolerability .

Case Studies

Several case studies have been conducted to assess this compound's biological activity and therapeutic potential:

- Phase IIb Trials : Early clinical trials have shown promising results regarding this compound's ability to reduce serum uric acid levels effectively. These trials are crucial for establishing dosage ranges and long-term safety profiles .

- Comparative Studies : In comparative studies involving allopurinol and febuxostat, this compound has shown comparable or superior efficacy in lowering uric acid levels while maintaining a favorable safety profile .

Data Table: Comparative Efficacy of Uric Acid Lowering Agents

| Agent | Mechanism | Initial Dose | Maximum Dose | Efficacy (Uric Acid Reduction) | Safety Profile |

|---|---|---|---|---|---|

| This compound | URAT1 Inhibition | TBD | TBD | TBD | TBD |

| Allopurinol | Xanthine Oxidase Inhibition | 100 mg/day | 800 mg/day | 36.55% reduction | Mild to moderate reactions |

| Febuxostat | Xanthine Oxidase Inhibition | 40 mg/day | 120 mg/day | 42.96% - 52.47% reduction | Mild to moderate reactions |

Note: TBD indicates that specific data for this compound is still under investigation.

Eigenschaften

IUPAC Name |

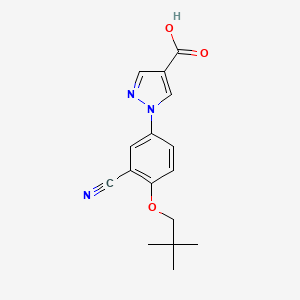

1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-16(2,3)10-22-14-5-4-13(6-11(14)7-17)19-9-12(8-18-19)15(20)21/h4-6,8-9H,10H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETHRPHBGJAIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C=C(C=C1)N2C=C(C=N2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174747 | |

| Record name | Niraxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206884-98-2 | |

| Record name | Niraxostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206884982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niraxostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niraxostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIRAXOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246FR6022S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.